4-Chloro-1,5-naphthyridine hydrochloride
Overview
Description
4-Chloro-1,5-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a hydrochloride group. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,5-naphthyridine hydrochloride typically involves the cyclization of primary aromatic amines with β-ketoesters, followed by chlorination. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, leading to the formation of Schiff base intermediates, which then undergo cyclization and chlorination .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of high-temperature refluxing in concentrated hydrobromic acid to facilitate the formation of the second pyridine ring and subsequent decarboxylation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,5-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peracids to form N-oxide derivatives.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-Chloro-1,5-naphthyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a subject of study in drug discovery and development.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,5-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without the chlorine substitution.
4-Methyl-1,5-naphthyridine: A similar compound with a methyl group instead of chlorine.
4-Bromo-1,5-naphthyridine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-1,5-naphthyridine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-1,5-naphthyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2.ClH/c9-6-3-5-10-7-2-1-4-11-8(6)7;/h1-5H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRSAZMZPOGNIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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